molecular formula C11H22N2O4S B11841876 (R)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide

(R)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide

Cat. No.: B11841876
M. Wt: 278.37 g/mol
InChI Key: YOCWEQZGATZROE-SECBINFHSA-N
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Description

®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiadiazepane ring, which is a seven-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and carboxylate functionality add to its chemical diversity, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include tert-butylamine, dimethylamine, and sulfur-containing reagents. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazepane ring or other functional groups.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies in medicinal chemistry and drug development.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which ®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide exerts its effects depends on its specific interactions with molecular targets. The thiadiazepane ring and functional groups can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is unique due to its thiadiazepane ring structure, which is less common compared to other heterocyclic compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (4R)-2,4-dimethyl-1,1-dioxo-1,2,5-thiadiazepane-5-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

YOCWEQZGATZROE-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CN(S(=O)(=O)CCN1C(=O)OC(C)(C)C)C

Origin of Product

United States

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